Synergistic Enhancement of Conventional Antibiotics Against Clinical Gram-Negative Isolates
A22 hydrochloride demonstrates quantifiable synergistic antibacterial and antibiofilm activity when combined with conventional antibiotics against clinical isolates of P. aeruginosa and E. coli. Checkerboard assays revealed synergism occurred most frequently with A22-ceftazidime and A22-meropenem against P. aeruginosa, and with A22-cefoxitin and A22-azithromycin against E. coli [1].
| Evidence Dimension | Synergistic antibacterial and antibiofilm activity in combination with antibiotics |
|---|---|
| Target Compound Data | A22 hydrochloride MIC range: 2-64 μg/mL against 66 clinical isolates; synergistic combinations observed with ceftazidime, meropenem, cefoxitin, and azithromycin |
| Comparator Or Baseline | Antibiotics alone (varying degrees of resistance in clinical isolates); no antagonism observed in any A22-antibiotic combination |
| Quantified Difference | Synergistic combinations at lowest tested concentrations inhibited biofilm formation and eradicated mature biofilms; no cytotoxic or hemolytic effects observed toward human cells at synergistic concentrations |
| Conditions | Broth microdilution MIC determination; checkerboard synergy assay; time-kill curves; crystal violet and MTT biofilm assays; confocal laser scanning microscopy; 66 clinical Gram-negative isolates |
Why This Matters
This demonstrates that A22 hydrochloride functions as an effective antibiotic adjuvant, enabling dose reduction of conventional antibiotics while maintaining or enhancing efficacy against resistant clinical isolates.
- [1] Kotzialampou, A., Protonotariou, E., Skoura, L., & Sivropoulou, A. (2021). Synergistic antibacterial and antibiofilm activity of the MreB inhibitor A22 hydrochloride in combination with conventional antibiotics against Pseudomonas aeruginosa and Escherichia coli clinical isolates. International Journal of Microbiology, 2021, 3057754. DOI: 10.1155/2021/3057754 View Source
